Field: Medicinal Chemistry
Application Summary: Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular, antimicrobial, and anti-inflammatory activities.
Methods: The specific methods of application or experimental procedures vary depending on the specific derivative and the target organism or inflammation site.
Field: Virology
Application Summary: Some derivatives of 2-pyrazolin-5-one have been reported to exhibit high antiviral activity against hepatitis A virus and hepatitis B virus.
Methods: The specific methods of application or experimental procedures vary depending on the specific derivative and the target virus.
Results: These derivatives have shown promising results in combating various viral infections.
Field: Synthetic Chemistry
Application Summary: The reactivity of pyrazolin-5-ones has been used for the asymmetric synthesis of highly functionalised pyrazole and pyrazolone derivatives by employing organo- and metal-catalysts.
Results: This method allows for the synthesis of highly functionalised pyrazole and pyrazolone derivatives.
3-n-Propyl-2-pyrazolin-5-one is an organic compound characterized by the molecular formula C6H10N2O and a molecular weight of 126.1564 g/mol. It features a pyrazolone ring structure, with a propyl group attached at the 3-position. The compound can exist in various tautomeric forms, particularly exhibiting keto-enol tautomerism, which affects its chemical reactivity and biological interactions . The planar structure of the pyrazolone ring contributes to its lipophilicity, influencing how it interacts with biological targets.
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that 3-n-Propyl-2-pyrazolin-5-one exhibits potential biological activities, including:
Further studies are necessary to elucidate the specific mechanisms through which these biological activities occur.
The synthesis of 3-n-Propyl-2-pyrazolin-5-one typically involves:
This synthetic pathway allows for the efficient production of 3-n-Propyl-2-pyrazolin-5-one while facilitating modifications to enhance its properties for specific applications.
3-n-Propyl-2-pyrazolin-5-one has a range of applications across various fields:
Studies on 3-n-Propyl-2-pyrazolin-5-one's interactions with biological targets are ongoing. Initial findings suggest that its lipophilicity may enhance its ability to penetrate cell membranes, allowing it to interact with intracellular targets. Detailed investigations are required to map its interaction profile and identify specific molecular pathways influenced by this compound.
3-n-Propyl-2-pyrazolin-5-one can be compared with other pyrazolinone derivatives. Here are some similar compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-n-propyl-2-pyrazolin-5-one | C7H12N2O | Methyl group at the 1-position enhances stability |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | C10H10N2O | Phenyl group increases aromaticity and potential activity |
| 1-Methyl-3-phenyl-2-pyrazolin-5-one | C9H10N2O | Incorporates a phenyl group for enhanced interaction |
The unique presence of the n-propyl group in 3-n-Propyl-2-pyrazolin-5-one differentiates it from these compounds, potentially influencing its solubility and biological activity compared to others in this class.
3-n-Propyl-2-pyrazolin-5-one possesses a distinctive five-membered heterocyclic ring structure containing two nitrogen atoms and one oxygen atom [1]. The molecular formula is C₆H₁₀N₂O with a molecular weight of 126.1564 atomic mass units [1] [2]. The compound features a pyrazolone core structure, which consists of a pyrazoline ring with a carbonyl group at the 5-position [3] [4].
The molecule exhibits a planar configuration typical of pyrazolone derivatives, with the propyl substituent extending from the 3-position of the pyrazoline ring [5]. The fundamental structural arrangement follows the 2-pyrazolin-5-one framework, where the compound exists primarily in the oxo-tautomeric form rather than the hydroxyl tautomer [6] [7].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.1564 g/mol | [1] |
| Melting Point | 206-210°C | [3] [4] |
| Physical Form | Crystalline powder | [4] |
| Color | Pale yellow | [4] |
The propyl chain at position 3 adopts an extended conformation, contributing to the overall molecular geometry [3]. The nitrogen-nitrogen bond length within the pyrazolone ring is characteristic of compounds in this class, typically measuring approximately 1.40 Å based on similar pyrazolone structures [8]. The carbonyl oxygen at position 5 forms the primary site for potential hydrogen bonding interactions [6].
Crystallographic studies of pyrazolone derivatives have revealed important structural features applicable to 3-n-Propyl-2-pyrazolin-5-one [9] [10]. The compound crystallizes in a monoclinic or orthorhombic crystal system, consistent with other pyrazolone structures [11] [9]. Crystal packing is influenced by intermolecular hydrogen bonding interactions involving the carbonyl oxygen and nitrogen atoms [9] [10].
The crystal structure exhibits characteristic bond lengths within the pyrazolone ring system [10] [8]. The carbon-oxygen double bond distance is approximately 1.22 Å, while the carbon-nitrogen bonds range from 1.32 to 1.47 Å depending on their position within the ring system [8]. The nitrogen-nitrogen bond demonstrates partial double-bond character with a length of approximately 1.35 Å [8].
| Bond Type | Length (Å) | Bond Character |
|---|---|---|
| C=O | 1.22 | Double bond |
| C-N (ring) | 1.32-1.47 | Variable |
| N-N | 1.35 | Partial double |
| C-C (propyl) | 1.54 | Single bond |
Intermolecular interactions in the crystal lattice include weak carbon-hydrogen to oxygen contacts and nitrogen-hydrogen to oxygen hydrogen bonds [9] [10]. These interactions contribute to the overall stability of the crystalline phase and influence the melting point characteristics observed for the compound [4] [12].
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set have been employed to investigate the electronic structure and geometry of pyrazolone derivatives [13] [5] [14]. Computational studies reveal that 3-n-Propyl-2-pyrazolin-5-one adopts a planar conformation for the pyrazolone ring with the propyl chain extending in an anti-periplanar arrangement [5] [15].
The highest occupied molecular orbital energy levels and lowest unoccupied molecular orbital energy gaps provide insight into the electronic properties of the molecule [13] [15]. Theoretical calculations indicate that the pyrazolone nitrogen atoms serve as electron-donating centers, while the carbonyl oxygen acts as an electron-accepting site [14] [15].
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 2.8-3.5 D | DFT B3LYP/6-31G(d) |
| HOMO Energy | -6.2 eV | DFT B3LYP/6-31G(d) |
| LUMO Energy | -1.8 eV | DFT B3LYP/6-31G(d) |
| Band Gap | 4.4 eV | DFT B3LYP/6-31G(d) |
Vibrational frequency calculations demonstrate that the carbonyl stretching mode occurs at approximately 1650 cm⁻¹, consistent with experimental infrared spectroscopy observations [16] [17] [18]. The nitrogen-nitrogen stretching vibration appears at approximately 1400 cm⁻¹, while carbon-hydrogen stretching modes of the propyl chain are predicted between 2800-3000 cm⁻¹ [18].
Molecular electrostatic potential surfaces calculated through density functional theory methods indicate that negative potential regions are localized around the carbonyl oxygen and pyrazolone nitrogen atoms [18]. These computational results support the observed hydrogen bonding patterns in crystalline phases and solution behavior [7].
3-n-Propyl-2-pyrazolin-5-one is identified through multiple standardized chemical nomenclature and identifier systems [1] [3]. The Chemical Abstracts Service registry number is 29211-70-9, providing unique identification within chemical databases [1] [3] [19]. The International Union of Pure and Applied Chemistry name is 3-propyl-1,4-dihydropyrazol-5-one [3] [20].
| Identifier System | Value | Source |
|---|---|---|
| CAS Registry Number | 29211-70-9 | [1] [3] |
| IUPAC Name | 3-propyl-1,4-dihydropyrazol-5-one | [3] [20] |
| InChI Key | GVUNLYBSNQOHBD-UHFFFAOYSA-N | [1] [3] |
| PubChem CID | 269244 | [3] [20] |
| MDL Number | MFCD00051646 | [3] [20] |
The Simplified Molecular Input Line Entry System representation is CCCC1=NNC(=O)C1, capturing the connectivity and structure in a linear format [3] [20]. The International Chemical Identifier string provides a complete structural description: InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) [1] [2].
Alternative nomenclature includes 5-propyl-2,4-dihydro-3H-pyrazol-3-one and 3H-Pyrazol-3-one, 2,4-dihydro-5-propyl [1] [3]. The compound belongs to the broader classification of pyrazolones or pyrazolin-5-ones within the heterocyclic compound family [21] [22]. Beilstein registry number 878994 provides additional database identification [3] [20].
3-n-Propyl-2-pyrazolin-5-one exists as a solid crystalline compound under standard conditions [1] [2]. The compound manifests as light cream to pale yellow crystals or crystalline powder [3] [4]. Commercial specifications from multiple suppliers consistently describe the physical appearance as ranging from white to cream to pale yellow, indicating slight variations in purity or crystal form [3] [5] [4]. The solid-state properties align with typical characteristics of pyrazolone derivatives, which commonly exhibit crystalline structures due to intermolecular hydrogen bonding interactions within the heterocyclic ring system [6].
The crystalline nature of 3-n-propyl-2-pyrazolin-5-one is attributed to the presence of the pyrazolone ring, which provides structural rigidity through the five-membered heterocycle containing two nitrogen atoms and one oxygen atom [7]. The n-propyl substituent at the 3-position contributes to the overall molecular packing in the solid state while maintaining the fundamental crystalline characteristics of the parent pyrazolone structure [8] [9].
The melting point of 3-n-propyl-2-pyrazolin-5-one has been consistently reported across multiple commercial sources and research publications. The compound exhibits a melting point range of 206-210°C, with most sources reporting values within this narrow range [8] [9] [10]. Thermo Fisher Scientific specifies a melting point of 206-210°C using clear melt methodology [9] [3] [5], while ChemicalBook reports 206-209°C [10] [11]. The consistency of these values across different suppliers and analytical methods confirms the reliability of this thermal property.
The relatively high melting point indicates strong intermolecular forces in the solid state, likely involving hydrogen bonding between the nitrogen and oxygen atoms of adjacent molecules [12] [13]. This thermal behavior is characteristic of pyrazolone derivatives, which generally exhibit elevated melting points due to their ability to form stable hydrogen-bonded networks [12] [14].
Regarding thermal stability, 3-n-propyl-2-pyrazolin-5-one demonstrates stability under normal storage and handling conditions [1] [2]. The compound maintains its structural integrity at ambient temperatures and does not undergo significant decomposition below its melting point. However, thermal degradation studies on related pyrazolone compounds indicate that decomposition typically occurs at temperatures significantly higher than the melting point, involving complex mechanisms including dehydration, decarboxylation, and ring-opening reactions [12] [14].
The solubility characteristics of 3-n-propyl-2-pyrazolin-5-one reflect typical behavior observed in pyrazolone derivatives. The compound exhibits poor solubility in water, consistent with the general hydrophobic nature of pyrazolone-based compounds [15] [16]. This limited aqueous solubility is attributed to the heterocyclic ring structure and the hydrophobic n-propyl substituent, which collectively reduce the compound's affinity for polar solvents [15].
In contrast, 3-n-propyl-2-pyrazolin-5-one demonstrates good solubility in organic solvents including methanol, ethanol, and chloroform [16] [17]. The enhanced solubility in alcoholic solvents is likely due to the ability of these solvents to form hydrogen bonds with the nitrogen and oxygen atoms in the pyrazolone ring [18] [16]. The solubility in chloroform indicates compatibility with non-polar organic media, suggesting that the compound can dissolve in a range of organic solvents with varying polarities.
The solubility pattern aligns with structure-activity relationships observed in pyrazolone chemistry, where the presence of alkyl substituents generally reduces water solubility while maintaining or enhancing solubility in organic media [19] [20]. This solubility profile has important implications for the compound's handling, purification, and potential applications in organic synthesis.
The infrared spectrum of 3-n-propyl-2-pyrazolin-5-one provides characteristic absorption bands that confirm the presence of functional groups within the pyrazolone structure. Based on spectroscopic data from the NIST Chemistry WebBook and related pyrazolone compounds, the IR spectrum exhibits several diagnostic features [7] [21].
The compound shows characteristic absorption bands associated with the C=O stretching vibration of the pyrazolone ring, typically appearing in the range of 1600-1700 cm⁻¹ [21] [22]. The N-H stretching vibration, when present, appears as a broad absorption around 3200-3400 cm⁻¹ [21] [22]. The C=N stretching vibrations of the pyrazole ring system contribute to absorptions in the 1500-1600 cm⁻¹ region [21] [22].
Alkyl C-H stretching vibrations from the n-propyl substituent are observed in the 2800-3000 cm⁻¹ region, with specific patterns corresponding to CH₃ and CH₂ groups [7] [21]. The fingerprint region below 1500 cm⁻¹ contains multiple bands characteristic of the pyrazolone ring system and the propyl substituent, providing a unique spectral signature for compound identification [21] [22].
While specific NMR data for 3-n-propyl-2-pyrazolin-5-one were not available in the literature, the spectroscopic characteristics can be inferred from related pyrazolone compounds and structural analysis. The ¹H NMR spectrum would be expected to show characteristic signals for the n-propyl group, including a triplet for the terminal methyl group, multiplets for the methylene carbons, and signals corresponding to the pyrazolone ring protons [23] [24].
The ¹³C NMR spectrum would exhibit signals corresponding to the carbonyl carbon of the pyrazolone ring, the carbons of the heterocyclic system, and the aliphatic carbons of the propyl substituent [23] [24]. The chemical shifts would be influenced by the electronic environment created by the pyrazolone ring system and the substituent effects of the propyl group [25] [26].
The UV-Vis absorption characteristics of 3-n-propyl-2-pyrazolin-5-one are expected to follow patterns observed in pyrazolone derivatives. Based on studies of related compounds, the UV spectrum would likely show absorption maxima in the 200-250 nm region, corresponding to π→π* transitions of the aromatic pyrazole ring system [27] [28].
The compound may exhibit additional absorption bands at longer wavelengths (250-350 nm) due to n→π* transitions involving the nitrogen and oxygen atoms of the heterocyclic ring [27] [28]. The exact wavelengths and intensities would depend on the electronic effects of the n-propyl substituent and the tautomeric form of the compound in solution [27] [29].
The UV absorption properties are important for understanding the compound's photostability and potential photochemical reactivity under ambient light conditions [30] [31]. The absorption characteristics also provide valuable information for analytical detection and quantification methods [27] [28].
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